![molecular formula C20H20ClN B14220017 Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-50-1](/img/structure/B14220017.png)
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl acetylene with phenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a substitution reaction with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires careful monitoring of temperature and pH .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets. It is known to act as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. This interaction leads to the modulation of neurotransmitter release and has implications for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in a different position.
Quinoline: Contains a fused benzene and pyridine ring system.
1-(3-Chloropropyl)piperidine: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its highly functionalized structure, which provides it with distinct chemical and biological properties.
Properties
CAS No. |
592521-50-1 |
|---|---|
Molecular Formula |
C20H20ClN |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-11-7-10-18(16-19)20(22-14-5-2-6-15-22)13-12-17-8-3-1-4-9-17/h1,3-4,7-11,16,20H,2,5-6,14-15H2 |
InChI Key |
BGIDOLBKFJYBEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


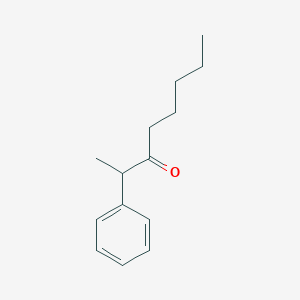
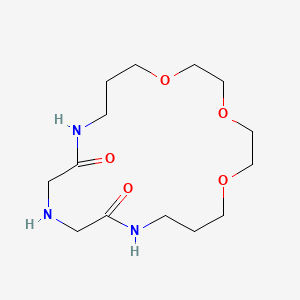
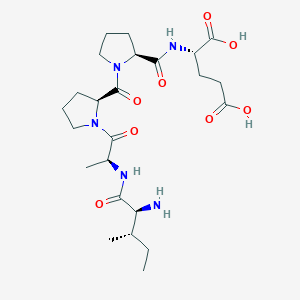

![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
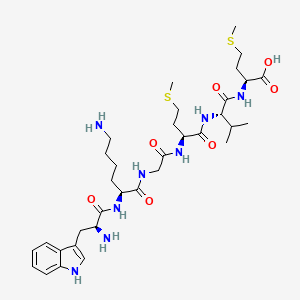
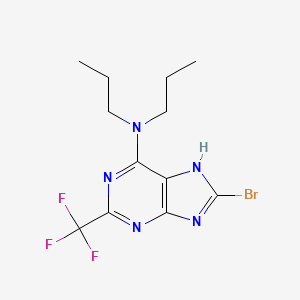
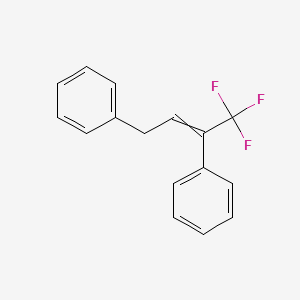
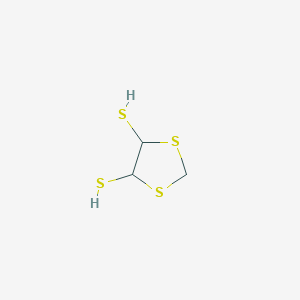
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)
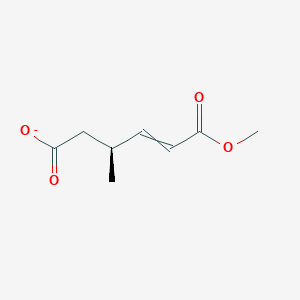
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
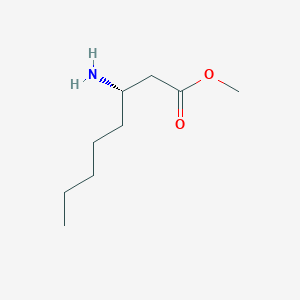
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
